molecular formula C8H6Cl2N4 B2990830 N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 400074-75-1

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2990830
CAS No.: 400074-75-1
M. Wt: 229.06
InChI Key: RQLPFLQMVKGPGU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring substituted with a 3,5-dichlorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed:

  • Substituted triazoles
  • Oxidized or reduced derivatives of the original compound
  • Coupled products with extended aromatic systems

Scientific Research Applications

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLPFLQMVKGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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